2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile
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Overview
Description
2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile: is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both pyridine and benzyl groups under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization, chromatography, or distillation would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides, amines, and alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile has several scientific research applications, including:
Medicinal Chemistry: : The compound and its derivatives are studied for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Material Science: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, which can be used in various chemical processes.
Mechanism of Action
The mechanism by which 2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridines: : These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazoles: : These compounds also contain a fused benzene and imidazole ring but differ in their substitution patterns and properties.
Properties
IUPAC Name |
2-(3-benzylimidazo[1,5-a]pyridin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-10-9-14-15-8-4-5-11-19(15)16(18-14)12-13-6-2-1-3-7-13/h1-8,11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYUFJEUWIUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C3N2C=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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